Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine
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Overview
Description
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is an organic compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol It is characterized by a cyclobutyl group attached to a pyrazole ring, which is further substituted with a methyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclobutyl halide reacts with the pyrazole derivative.
Attachment of the Methanamine Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(1H-pyrazol-4-YL)methanamine
- Cyclobutyl(1-methyl-1H-pyrazol-3-YL)methanamine
- Cyclobutyl(1-methyl-1H-pyrazol-5-YL)methanamine
Uniqueness
Cyclobutyl(1-methyl-1H-pyrazol-4-YL)methanamine is unique due to the specific position of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets, leading to distinct pharmacological profiles .
Properties
IUPAC Name |
cyclobutyl-(1-methylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-12-6-8(5-11-12)9(10)7-3-2-4-7/h5-7,9H,2-4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYCPUFNFNEFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(C2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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